
Bis(N,N,N-trihexylhexan-1-aminium) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N,N,N-trihexylhexan-1-aminium) sulfate: is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with a sulfate counterion, which contributes to its stability and reactivity. This compound is often used in scientific research and industrial applications due to its surfactant properties and ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N,N-trihexylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine derivatives with hexyl halides, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Organic solvents such as dichloromethane or ethanol are commonly used.
Catalysts: Phase transfer catalysts can be employed to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Bis(N,N,N-trihexylhexan-1-aminium) sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions are common, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various quaternary ammonium salts.
Scientific Research Applications
Chemistry: Bis(N,N,N-trihexylhexan-1-aminium) sulfate is used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can disrupt lipid bilayers, making it useful in membrane protein studies.
Industry: In industrial applications, this compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its ability to form stable emulsions makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Bis(N,N,N-trihexylhexan-1-aminium) sulfate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to changes in cell permeability and signaling pathways.
Comparison with Similar Compounds
Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide): Another quaternary ammonium compound with similar surfactant properties.
Tetrahexylammonium hydrogen sulfate: A related compound with a different counterion but similar applications.
Uniqueness: Bis(N,N,N-trihexylhexan-1-aminium) sulfate stands out due to its specific chain length and sulfate counterion, which provide unique solubility and reactivity characteristics. Its ability to form stable complexes and emulsions makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
111951-07-6 |
|---|---|
Molecular Formula |
C48H104N2O4S |
Molecular Weight |
805.4 g/mol |
IUPAC Name |
tetrahexylazanium;sulfate |
InChI |
InChI=1S/2C24H52N.H2O4S/c2*1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h2*5-24H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
KMXYYFRWQNNPDG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


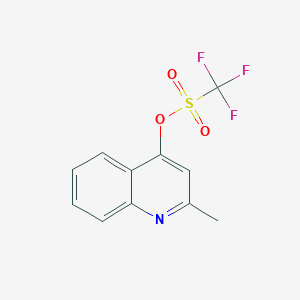
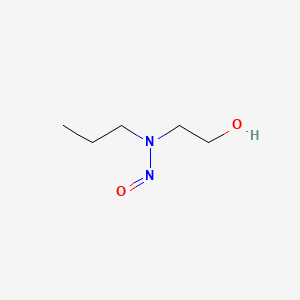
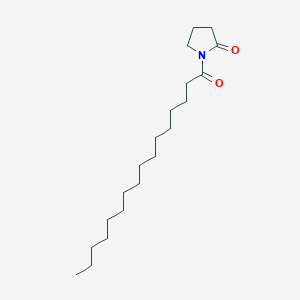
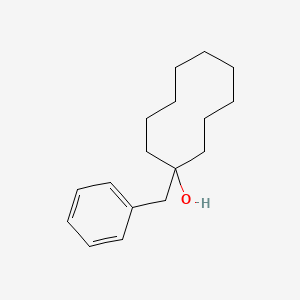
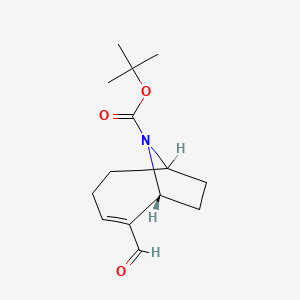
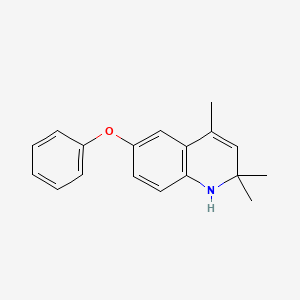
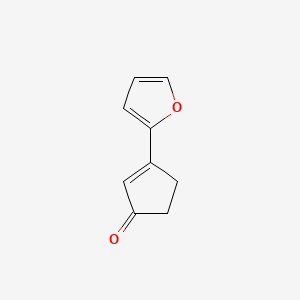
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)

![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)

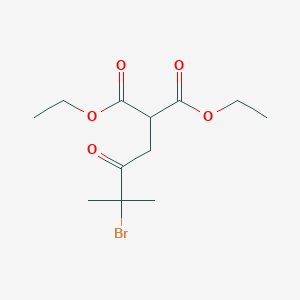
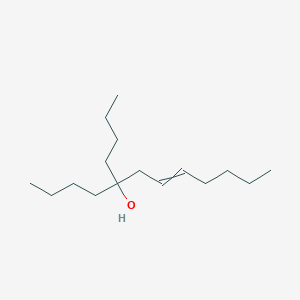
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
